molecular formula C22H30N8 B15061303 4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine

4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B15061303
M. Wt: 406.5 g/mol
InChI Key: OSGYXPMNRHRJBR-USHMODERSA-N
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Description

This compound is a 1,3,5-triazine derivative with three distinct substituents:

  • 4-N position: An (E)-1-azabicyclo[2.2.2]octan-3-ylideneamino group, a rigid bicyclic structure resembling quinuclidine, which may enhance steric effects and receptor binding specificity.
  • 6-N position: A cyclohexyl group, providing lipophilicity and conformational flexibility.

The combination of aromatic, bicyclic, and alicyclic substituents distinguishes it from simpler triazine derivatives.

Properties

Molecular Formula

C22H30N8

Molecular Weight

406.5 g/mol

IUPAC Name

4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H30N8/c1-3-7-17(8-4-1)23-20-25-21(24-18-9-5-2-6-10-18)27-22(26-20)29-28-19-15-30-13-11-16(19)12-14-30/h1,3-4,7-8,16,18H,2,5-6,9-15H2,(H3,23,24,25,26,27,29)/b28-19-

InChI Key

OSGYXPMNRHRJBR-USHMODERSA-N

Isomeric SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C\4/CN5CCC4CC5

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=C4CN5CCC4CC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The subsequent steps involve the introduction of the azabicyclo[2.2.2]octane moiety and other substituents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine core or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, including amines, alcohols, and thiols, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally analogous triazine-2,4,6-triamine derivatives:

Compound Name 2-N Substituent 4-N Substituent 6-N Substituent Molecular Weight (g/mol) LogP Key Properties/Applications
Target Compound Phenyl (E)-1-Azabicyclo[2.2.2]octan-3-ylideneamino Cyclohexyl ~450 (estimated) ~3.8 High rigidity; potential CNS activity
N2,N2-Diethyl-N4,N4-diphenyl-1,3,5-triazine-2,4,6-triamine Diethyl Diphenyl Not specified ~350 ~3.5 Antimicrobial activity due to aromatic groups
2,4,6-Tris(dimethylamino)-1,3,5-triazine Dimethyl Dimethyl Dimethyl 186.3 0.5 High solubility; agrochemical intermediates
N2,N4,N6-Trimethyl-1,3,5-triazine-2,4,6-triamine Methyl Methyl Methyl 155.2 0.2 Limited bioactivity; basic triazine scaffold
N2,N4-Dimethyl-N6-butyl-1,3,5-triazine-2,4,6-triamine Methyl Methyl Butyl 223.3 2.1 Moderate lipophilicity; variable applications

Key Observations:

Substituent Impact on Bioactivity: The azabicyclo group in the target compound introduces rigidity and stereochemical constraints, which may enhance binding to enzymes or receptors, particularly in the CNS . Alkyl-substituted derivatives (e.g., tris(dimethylamino)) exhibit lower LogP values (0.2–2.1) and higher solubility, making them suitable for agrochemicals .

Synthetic Complexity :

  • The target compound’s synthesis requires advanced techniques to introduce the azabicyclo and cyclohexyl groups, likely involving multi-step reactions with protected intermediates.
  • Simpler derivatives (e.g., trimethyl or diethyl analogs) are synthesized via nucleophilic substitution on cyanuric chloride under mild conditions .

Research Findings: Azabicyclo-containing triazines are understudied but show promise in medicinal chemistry due to their structural novelty. No direct bioactivity data is available yet, but analogs with similar bicyclic systems exhibit CNS activity . Diphenyl-substituted triazines (e.g., N2,N2-diethyl-N4,N4-diphenyl) demonstrate antimicrobial properties in preliminary studies, attributed to hydrophobic interactions with microbial membranes .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound N2,N2-Diethyl-N4,N4-diphenyl 2,4,6-Tris(dimethylamino)
Molecular Weight ~450 ~350 186.3
LogP ~3.8 ~3.5 0.5
Hydrogen Bond Donors 3 3 0
Hydrogen Bond Acceptors 6 6 6
Rotatable Bonds 4 8 0

Notes:

  • The target compound’s low rotatable bond count (4) and rigid bicyclo structure may improve metabolic stability compared to flexible analogs .

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